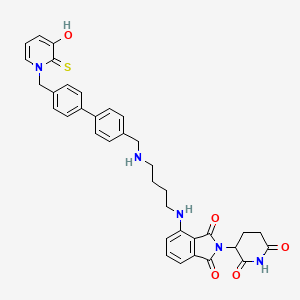
Pro-HD1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-HD1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to degrade histone deacetylase 6 (HDAC6). It has shown effectiveness in degrading HDAC6 in A549 cells and inhibiting the proliferation of Jurkat cells with an IC50 of 5.8 µM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pro-HD1 involves the conjugation of a ligand that binds to HDAC6 with a ligand that recruits an E3 ubiquitin ligase. This conjugation is typically achieved through a linker molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include steps such as purification through chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pro-HD1 primarily undergoes degradation reactions where it facilitates the ubiquitination and subsequent proteasomal degradation of HDAC6. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions
The degradation process involves the use of cellular machinery, including E3 ubiquitin ligase and the proteasome. The conditions required are physiological, typically within a cellular environment .
Major Products Formed
The major product formed from the action of this compound is the degraded fragments of HDAC6, which are then processed by the proteasome .
Applications De Recherche Scientifique
Pro-HD1 has several scientific research applications:
Chemistry: Used as a tool to study the degradation of HDAC6 and its effects on cellular processes.
Biology: Helps in understanding the role of HDAC6 in various cellular functions and its involvement in diseases.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading HDAC6, which is implicated in tumor growth and survival.
Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing similar degraders
Mécanisme D'action
Pro-HD1 exerts its effects by binding to HDAC6 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. The molecular targets involved include HDAC6 and components of the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorinostat: A pan-histone deacetylase inhibitor with inhibitory activity against multiple HDACs.
4-Phenylbutyric acid: A histone deacetylase inhibitor used in treating urea cycle disorders.
Valproic Acid: An HDAC inhibitor used in epilepsy and bipolar disorder research
Uniqueness of Pro-HD1
This compound is unique in its mechanism of action as a PROTAC compound, specifically targeting HDAC6 for degradation rather than merely inhibiting its activity. This targeted degradation approach offers a novel therapeutic strategy compared to traditional inhibitors .
Propriétés
Formule moléculaire |
C36H35N5O5S |
|---|---|
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[4-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]butylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O5S/c42-30-7-4-20-40(36(30)47)22-24-10-14-26(15-11-24)25-12-8-23(9-13-25)21-37-18-1-2-19-38-28-6-3-5-27-32(28)35(46)41(34(27)45)29-16-17-31(43)39-33(29)44/h3-15,20,29,37-38,42H,1-2,16-19,21-22H2,(H,39,43,44) |
Clé InChI |
KVDMOAXBUDDCQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


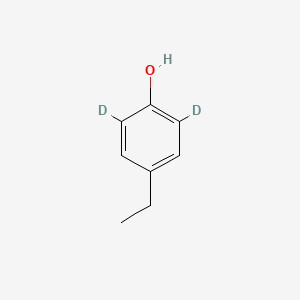




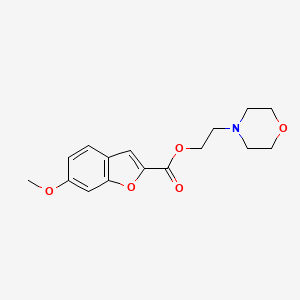
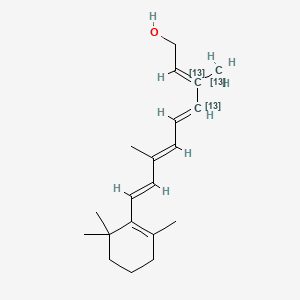
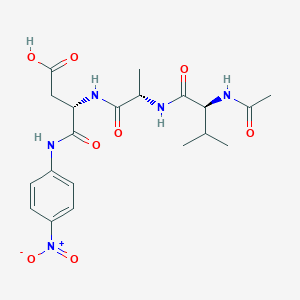
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)

![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
